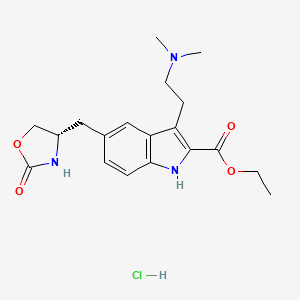

Pyridoxamine-d3 Dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

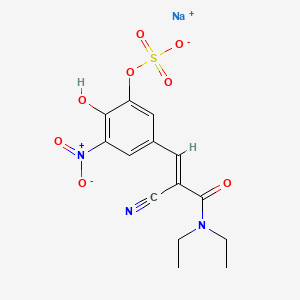

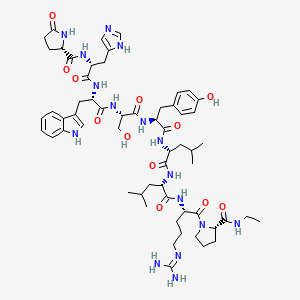

Pyridoxamine-d3 Dihydrochloride is a deuterium-labeled form of pyridoxamine, which is one of the three natural forms of vitamin B6. This compound is often used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis in various biochemical assays . Pyridoxamine itself is known for its role in amino acid metabolism, neurotransmitter synthesis, and other vital biochemical processes .

Mecanismo De Acción

Target of Action

Pyridoxamine-d3 Dihydrochloride, a form of vitamin B6, primarily targets enzymes that are dependent on pyridoxal phosphate (PLP) . These enzymes play a crucial role in various biochemical reactions, including the synthesis, degradation, and interconversion of amino acids . This compound also targets the Maillard reaction, a process that leads to the formation of advanced glycation end products (AGEs) .

Mode of Action

This compound interacts with its targets by inhibiting the Maillard reaction and blocking the formation of AGEs . It forms stable complexes with metal ions that catalyze the oxidative reactions in the advanced stages of the protein glycation cascade . Additionally, it reacts with reactive carbonyl compounds generated as byproducts of protein glycation, thereby preventing further protein damage .

Biochemical Pathways

This compound affects several biochemical pathways. It plays a role in the metabolism of amino acids and neurotransmitters . It also influences lipid metabolism, heme synthesis, nucleic acid synthesis, protein and polyamine synthesis, and several other metabolic pathways . By inhibiting the Maillard reaction, it impacts the formation of AGEs, which are implicated in various pathological conditions, including diabetes .

Pharmacokinetics

It is known that it can be obtained from dietary sources and can be interconverted into different forms according to the body’s needs .

Result of Action

The action of this compound results in the inhibition of AGE formation, thereby reducing the chemical modification of proteins during aging and in diabetes . It also helps maintain the biochemical homeostasis of the body by serving as a coenzyme for more than 160 enzymatic reactions .

Action Environment

It is known that the efficacy of vitamin b6 compounds can be influenced by factors such as diet, age, and health status .

Métodos De Preparación

The preparation of Pyridoxamine-d3 Dihydrochloride involves several steps:

Preparation of Pyridoxal Oxime: Pyridoxine hydrochloride is used as the starting material. It is reacted with activated manganese dioxide and concentrated sulfuric acid to produce pyridoxal.

Reduction to Pyridoxamine: Pyridoxal oxime is then reduced using acetic acid and zinc to yield pyridoxamine.

Formation of Pyridoxamine Dihydrochloride: The pyridoxamine solution is adjusted to an alkaline pH to precipitate pyridoxamine. After filtration, water and hydrochloric acid are added, followed by decolorization and filtration.

Análisis De Reacciones Químicas

Pyridoxamine-d3 Dihydrochloride undergoes various chemical reactions:

Oxidation: It can be oxidized to pyridoxal or pyridoxal phosphate, which are active forms of vitamin B6.

Reduction: The compound can be reduced back to pyridoxine under specific conditions.

Substitution: Pyridoxamine can undergo substitution reactions, particularly at the aminomethyl group, leading to various derivatives.

Common reagents used in these reactions include manganese dioxide for oxidation and zinc for reduction. The major products formed include pyridoxal, pyridoxal phosphate, and various substituted derivatives .

Aplicaciones Científicas De Investigación

Pyridoxamine-d3 Dihydrochloride is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Comparación Con Compuestos Similares

Pyridoxamine-d3 Dihydrochloride is compared with other vitamin B6 compounds such as pyridoxine and pyridoxal:

Pyridoxal: Another form of vitamin B6 that is more effective in certain enzymatic reactions and medical treatments.

Similar compounds include:

- Pyridoxine Hydrochloride

- Pyridoxal Hydrochloride

- Pyridoxamine Phosphate

This compound is unique due to its deuterium labeling, which provides enhanced stability and precision in scientific research .

Propiedades

Número CAS |

1173148-03-2 |

|---|---|

Fórmula molecular |

C8H12N2O2 |

Peso molecular |

171.214 |

Nombre IUPAC |

4-(aminomethyl)-5-(hydroxymethyl)-2-(trideuteriomethyl)pyridin-3-ol |

InChI |

InChI=1S/C8H12N2O2/c1-5-8(12)7(2-9)6(4-11)3-10-5/h3,11-12H,2,4,9H2,1H3/i1D3 |

Clave InChI |

NHZMQXZHNVQTQA-FIBGUPNXSA-N |

SMILES |

CC1=NC=C(C(=C1O)CN)CO |

Sinónimos |

4-(Aminomethyl)-5-hydroxy-6-methyl-3-pyridinemethanol-d3 Dihydrochloride; 2-Methyl-3-hydroxy-4-aminomethyl-5-hydroxmethylpyridine-d3 Dihydrochloride; Pyridorin-d3 Dihydrochloride; Pyridoxylamine-d3 Dihydrochloride; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,1-Biphenyl]-4-ol,2-ethoxy-5-methyl-](/img/structure/B584882.png)